2-(3-phenoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(3-phenoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C14H15NO·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-phenoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with nitromethane to form 3-phenoxyphenyl-2-nitropropene. This intermediate is then reduced to 2-(3-phenoxyphenyl)ethan-1-amine using a reducing agent such as lithium aluminum hydride (LiAlH4). Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-phenoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the amine.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(3-phenoxyphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-phenoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The phenoxy group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenoxyphenyl)ethan-1-amine hydrochloride
- 2-(2-phenoxyphenyl)ethan-1-amine hydrochloride
- 2-(3-methoxyphenyl)ethan-1-amine hydrochloride
Uniqueness
2-(3-phenoxyphenyl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions with molecular targets, making it valuable in various research applications.
Properties
CAS No. |
149463-11-6 |
---|---|
Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.